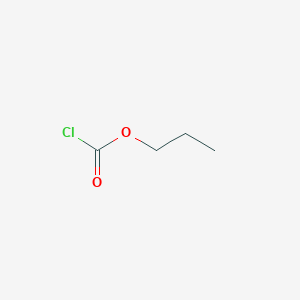
Methyl-5-Chloropyridin-2-carboxylat
Übersicht
Beschreibung
Methyl 5-chloropyridine-2-carboxylate (MCP2C) is a small molecule with a wide range of potential applications. It is a versatile compound that can be used as an intermediate in a variety of organic synthesis reactions and has been used in several scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird Methyl-5-Chloropyridin-2-carboxylat als Baustein für die Synthese verschiedener Verbindungen verwendet. Seine Reaktivität mit anderen Chemikalien macht es zu einem wertvollen Vorläufer bei der Entwicklung neuer Medikamente, insbesondere solcher, die mit dem zentralen Nervensystem interagieren oder als antivirale Mittel dienen können .
Organische Synthese
Diese Verbindung spielt eine entscheidende Rolle in der organischen Synthese. Sie dient als Zwischenprodukt bei der Konstruktion komplexer organischer Moleküle. Sein chlorierter Pyridinring ist eine vielseitige Einheit, die nukleophile Substitutionsreaktionen eingehen kann, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird .
Materialwissenschaft
In der Materialwissenschaft wird this compound zur Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik und Nanotechnologie verwendet. Seine Molekülstruktur kann in Polymere oder kleine Moleküle integriert werden, um die elektrischen Eigenschaften zu verändern oder neuartige Beschichtungen zu erzeugen .
Landwirtschaftliche Chemie
Die landwirtschaftliche Chemie profitiert von dieser Verbindung durch ihren Einsatz bei der Synthese von Pestiziden und Herbiziden. Die Chloropyridin-Einheit findet sich häufig in Molekülen, die biologische Aktivität gegen Schädlinge und Unkräuter aufweisen, was sie zu einem wertvollen Werkzeug für den Pflanzenschutz macht .
Biochemie
Biochemiker verwenden this compound bei der Untersuchung biochemischer Stoffwechselwege. Es kann verwendet werden, um die Wirkung natürlicher biochemischer Substanzen nachzuahmen oder zu hemmen, und trägt so zum Verständnis ihrer Funktion in lebenden Organismen bei .
Industrielle Chemie
Industriell wird this compound bei der Synthese von Farbstoffen, Harzen und anderen Chemikalien verwendet, die einen stabilen Pyridinring als Bestandteil ihrer Struktur benötigen. Seine Reaktivität ermöglicht die Herstellung einer breiten Palette industrieller Produkte .
Safety and Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132308-19-1 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)











![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
